molecular formula C18H37N3 B6308919 1-Azidooctadecane CAS No. 121955-20-2

1-Azidooctadecane

Cat. No. B6308919
CAS RN: 121955-20-2
M. Wt: 295.5 g/mol
InChI Key: CSCFHHDGJVUZFZ-UHFFFAOYSA-N
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Description

1-Azidooctadecane (1-AZD) is an aliphatic azide compound, which is an organic molecule containing a nitrogen atom with three bonds to other atoms. 1-AZD is an important compound in the field of organic chemistry, as it can be used as a synthetic building block and as a reagent in various organic synthesis. 1-AZD is also used in various scientific research applications, such as in drug discovery and development, medicinal chemistry, and biochemistry.

Scientific Research Applications

1-Azidooctadecane is widely used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it is an excellent nucleophile and can be used to synthesize a variety of organic compounds. In addition, this compound is also used in drug discovery and development, as it can be used to synthesize various drug candidates. Furthermore, this compound is also used in medicinal chemistry, as it can be used to synthesize various drug analogs and prodrugs. Finally, this compound is also used in biochemistry, as it can be used to synthesize various biomolecules, such as proteins and nucleic acids.

Mechanism of Action

1-Azidooctadecane is a highly reactive molecule, which can react with various compounds to form covalent bonds. In particular, this compound is an excellent nucleophile, meaning that it can react with electrophilic compounds to form covalent bonds. In the case of drug discovery and development, this compound can be used to synthesize various drug candidates, as it can react with electrophilic compounds in the drug molecule to form covalent bonds.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosine kinase. In addition, this compound has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in certain cell types. Furthermore, this compound has also been shown to inhibit the activity of certain viruses, such as HIV-1.

Advantages and Limitations for Lab Experiments

1-Azidooctadecane has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high reactivity, which makes it an ideal reagent for organic synthesis. Furthermore, this compound is relatively stable and can be stored for long periods of time. However, this compound is also highly toxic and should be handled with care. In addition, this compound is an expensive reagent and should be used sparingly.

Future Directions

1-Azidooctadecane has a number of potential applications in the future. For example, it could be used to synthesize a variety of drug candidates for drug discovery and development. Furthermore, this compound could also be used to synthesize various biomolecules, such as proteins and nucleic acids. In addition, this compound could also be used to synthesize various drug analogs and prodrugs for medicinal chemistry. Finally, this compound could also be used to inhibit the activity of various enzymes, viruses, and cancer cells.

Synthesis Methods

1-Azidooctadecane can be synthesized in a variety of ways. The most common methods involve the reaction of an alkyl halide or an alkyl sulfonate with sodium azide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. Alternatively, this compound can also be synthesized from 1-bromo-2-methylbutane and sodium azide in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

1-azidooctadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCFHHDGJVUZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483015
Record name Octadecane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121955-20-2
Record name Octadecane, 1-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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